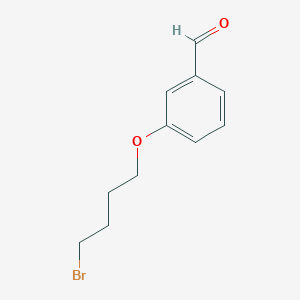

3-(4-Bromobutoxy)benzaldehyde

描述

Significance of Multifunctionalized Aromatic Compounds in Contemporary Organic Synthesis

Multifunctionalized aromatic compounds, which are aromatic structures bearing two or more reactive functional groups, are of paramount importance in modern organic synthesis. ijrar.orgjocpr.com These molecules serve as versatile building blocks, allowing chemists to construct complex target molecules with high efficiency. ijrar.org The presence of multiple functional groups provides a stable and rigid framework, which is crucial for binding to biological targets like proteins and nucleic acids. jocpr.com This rigidity, combined with the ability to participate in various non-covalent interactions such as π-stacking, makes them invaluable in drug design and medicinal chemistry. jocpr.commdpi.com

In materials science, multifunctional aromatic compounds are fundamental to creating advanced polymers and plastics with specific mechanical, thermal, and electronic properties. ijrar.org Their applications extend to agrochemicals, where they are used to develop potent and selective pesticides and herbicides. walshmedicalmedia.comijrar.org

Strategic Role of Haloalkoxy-Substituted Benzaldehydes as Synthetic Intermediates

Haloalkoxy-substituted benzaldehydes represent a strategically important class of multifunctional intermediates. These compounds feature an aromatic ring substituted with both a reactive aldehyde group and a haloalkoxy chain (e.g., a bromine or chlorine atom attached to an alkoxy group). googleapis.comgoogle.com This dual functionality makes them powerful tools for synthetic chemists.

The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine. researchgate.net It also participates in numerous carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, which are fundamental for building molecular complexity. researchgate.netchemicalbook.com

Simultaneously, the terminal halide on the alkoxy chain provides a reactive site for nucleophilic substitution reactions. This allows for the straightforward introduction of various other functionalities, such as amines, azides, thiols, or for linking the benzaldehyde (B42025) core to another molecule or a solid support. iucr.orgnih.gov The alkoxy chain itself acts as a flexible spacer or linker, separating the aromatic core from the functionality introduced at the terminal halide. The length and nature of this linker can be critical in applications like the development of PROteolysis TArgeting Chimeras (PROTACs), where precise positioning of two different binding moieties is essential for biological activity. nih.gov

The combination of these two reactive sites on a single, stable aromatic platform allows for a modular and convergent approach to synthesis. Chemists can build complex structures by reacting each functional group independently, making haloalkoxy-substituted benzaldehydes valuable precursors for pharmaceuticals, agrochemicals, and materials. googleapis.combohrium.com

Evolution of Research Trends Involving 3-(4-Bromobutoxy)benzaldehyde and its Analogs

Research involving this compound and its analogs has evolved to leverage its bifunctional nature as a versatile linker and building block in various fields, particularly in medicinal chemistry and materials science. Initially, research focused on the synthesis and fundamental reactivity of such haloalkoxy benzaldehydes. mdpi.comgoogle.com

More recently, the trend has shifted towards the application of these compounds in the synthesis of complex, biologically active molecules and functional materials. The ability to act as a "bifunctional linker" is a key driver of this trend. mdpi.comacs.org For example, analogs like 4-(4-bromobutoxy)benzaldehyde (B3033029) have been used as precursors in the synthesis of chalcones, which are known for their diverse biological activities. iucr.org The bromo-substituted butoxy side chain is introduced to a phenolic starting material, and the aldehyde is then used in a Claisen-Schmidt condensation to form the chalcone (B49325) backbone. iucr.org

In a similar vein, these compounds are used to create functionalized ionic liquids, where the aldehyde group can be transformed into other reactive groups after the bromoalkoxy chain has been used to form the ionic liquid structure. researchgate.net A significant area of application is in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. mdpi.comaksci.comambeed.comambeed.com The aldehyde can be used to construct a heterocyclic ring system, while the bromobutoxy group can be used to attach the molecule to another scaffold or to introduce properties that improve its pharmacological profile. For instance, research has shown the synthesis of curcuminoid analogs where a bromobutoxybenzaldehyde is a key starting material for creating potential anti-inflammatory and anti-cancer agents. mdpi.com

The evolution of research shows a clear trajectory from simple synthesis to the strategic use of this compound and its analogs as key components in the construction of molecules with specific functions, reflecting a broader trend in organic chemistry towards efficiency and modularity in synthesis. ijprt.orgresearchgate.net

Scope and Academic Research Objectives for this compound

The primary academic research objective for utilizing this compound is to exploit its dual functionality for the efficient synthesis of novel and complex molecular architectures. mdpi.comcore.ac.uk Researchers aim to use this compound as a versatile building block to create molecules with specific, predetermined properties and functions, particularly for biological and materials science applications. nottingham.ac.ukontosight.ai

Specific research objectives include:

Synthesis of Bioactive Molecules: A major goal is the incorporation of the this compound scaffold into new potential therapeutic agents. mdpi.comijprt.org Research aims to synthesize novel heterocyclic compounds, such as quinolines or coumarin (B35378) derivatives, which are known pharmacophores. nih.govmdpi.com The aldehyde group serves as a key reaction point for building the heterocyclic core, while the bromobutoxy tail can be used to link to other bioactive fragments or to modulate the molecule's solubility and pharmacokinetic properties. nih.govmdpi.com

Development of Molecular Probes and Linkers: The compound is an ideal candidate for creating bifunctional linkers for applications in chemical biology, such as in PROTACs. nih.gov Research focuses on using the two reactive ends to connect a protein-binding ligand and an E3 ligase ligand, with the length and flexibility of the butoxy chain being a critical variable for optimization. nih.gov

Creation of Functional Materials: In materials science, the objective is to use this compound as a monomer or cross-linking agent in the synthesis of polymers. mdpi.com The ability to react both the aldehyde and the bromide allows for the creation of well-defined network polymers or for the functionalization of surfaces with specific chemical properties.

A study on the synthesis of thiophene (B33073) and NO-curcuminoids for anti-inflammatory and anti-cancer activities illustrates these objectives. mdpi.com In this research, this compound was synthesized and used as a key intermediate. The aldehyde was necessary for the construction of the curcuminoid structure, while the bromobutoxy group was intended for later modification to introduce a nitric oxide (NO) releasing moiety, thereby creating a hybrid molecule with potentially enhanced therapeutic effects. mdpi.com This work highlights the strategic use of this building block to achieve specific and complex molecular design goals.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | nih.gov |

| Molecular Weight | 257.12 g/mol | nih.gov |

| Appearance | Pale yellow oil | mdpi.com |

| CAS Number | 72621-19-3 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| IR (ν, cm⁻¹) | 3067 (aromatic C-H), 2945 (aliphatic C-H), 2729 (aldehyde C-H), 1696 (conjugated C=O) mdpi.com |

| ¹H-NMR (δ, ppm) | δ 1.89–2.17 (4H, m, -CH₂-CH₂-), 3.50 (2H, t, J = 6.2 Hz, -CH₂-Br), 4.11 (2H, t, J = 5.6 Hz, -O-CH₂-), 6.95–7.05 (2H, m, Ar H), 7.53 (1H, dt, J = 6.9 and 1.5 Hz, Ar H), 7.82 (1H, dd, J = 7.7 and 1.5 Hz, Ar H), 10.5 (1H, s, -CHO) mdpi.com |

| Mass Spec. (EIMS m/z) | 256 [M ⁷⁹Br]⁺ (12%), 258 [M ⁸¹Br]⁺ (12%), 135 [C₄H₈⁷⁹Br]⁺ (62%), 137 [C₄H₈⁸¹Br]⁺ (59%), 121 [C₇H₅O₂]⁺ (85%) mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromobutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZUKCMRZMELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Pathways of 3 4 Bromobutoxy Benzaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group (-CHO) in 3-(4-Bromobutoxy)benzaldehyde is a key site for molecular elaboration. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation, as well as oxidation and reduction reactions that modify the oxidation state of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction.

The conversion of the aldehyde in this compound to an alkene can be efficiently achieved through olefination reactions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming carbon-carbon double bonds by reacting the aldehyde with phosphorus ylides or phosphonate carbanions, respectively. organic-chemistry.orgwikipedia.org

The Wittig reaction involves the reaction of the aldehyde with a triphenyl phosphonium ylide (a Wittig reagent). wikipedia.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgstackexchange.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, offers several advantages over the classic Wittig reaction. alfa-chemistry.comwikipedia.org The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate byproduct is easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, typically producing (E)-alkenes with high purity, especially with aromatic aldehydes. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct | Key Advantages |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | (Z)-alkene (with unstabilized ylides) | Triphenylphosphine oxide | Broad scope, readily available reagents. libretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) | (E)-alkene (predominantly) wikipedia.org | Water-soluble phosphate salt | High (E)-selectivity, easier byproduct removal. alfa-chemistry.com |

The aldehyde group of this compound can undergo base-catalyzed condensation reactions with ketones or compounds containing active methylene (B1212753) groups to form larger, conjugated systems.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aromatic aldehyde with a ketone. wikipedia.org When this compound is reacted with a ketone like acetophenone in the presence of a base (e.g., sodium hydroxide), it leads to the formation of a chalcone (B49325), an α,β-unsaturated ketone. researchgate.netresearchgate.netscispace.com This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting β-hydroxy carbonyl intermediate readily dehydrates to yield the stable conjugated system. nih.gov

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine or an ammonium (B1175870) salt. nih.govresearchgate.net This reaction is a highly efficient method for creating C=C bonds and yields electron-deficient alkenes. nih.govarkat-usa.orgias.ac.in The mechanism involves the formation of a carbanion from the active methylene compound, which attacks the aldehyde, followed by dehydration. nih.gov

| Condensation Reaction | Reactant Type | Catalyst | Product Type |

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Strong Base (e.g., NaOH) | Chalcone (α,β-Unsaturated Ketone) |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., NH₄OAc) | Substituted Alkene (e.g., Benzylidenemalononitrile) |

The aldehyde functionality of this compound can be selectively reduced to either a primary alcohol or completely deoxygenated to a methyl group.

Reduction to Alcohol: The most common and mild method for reducing an aldehyde to a primary alcohol is using sodium borohydride (NaBH₄). commonorganicchemistry.com This reagent is selective for aldehydes and ketones, leaving other functional groups like the alkyl bromide intact. commonorganicchemistry.comnih.gov The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. commonorganicchemistry.comugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group (a hydrocarbon) requires more forceful conditions. The Wolff-Kishner reduction is a classic method for this transformation. quora.comwikipedia.orgresearchgate.net The reaction involves first forming a hydrazone by reacting the aldehyde with hydrazine (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene glycol. quora.compharmaguideline.combyjus.com The mechanism proceeds through the deprotonation of the hydrazone and the eventual loss of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the alkane. byjus.com

| Transformation | Reagent | Product |

| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) | [3-(4-Bromobutoxy)phenyl]methanol |

| Aldehyde to Hydrocarbon | Hydrazine (NH₂NH₂) and Potassium Hydroxide (KOH) | 1-(4-Bromobutoxy)-3-methylbenzene |

The aldehyde group is readily oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent for this purpose. alfa-chemistry.commasterorganicchemistry.com The reaction is typically performed in a basic aqueous solution, and subsequent acidification yields the carboxylic acid. semanticscholar.orgresearchgate.net Phase transfer catalysts can be employed to facilitate the reaction between the organic-soluble aldehyde and the aqueous permanganate, leading to smoother reactions and high yields in non-polar solvents. semanticscholar.orgresearchgate.netrasayanjournal.co.in The reaction transforms the aldehyde group of this compound into a carboxyl group, yielding 3-(4-Bromobutoxy)benzoic acid.

Formation of Imine and Oxime Derivatives (Schiff Bases)

The reaction of this compound with primary amines or hydroxylamine leads to the formation of C=N double bonds, yielding imines (also known as Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to form the final product.

Imine (Schiff Base) Formation: Condensation with a primary amine (R-NH₂), such as aniline, results in an N-substituted imine. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is reversible and often requires the removal of water, for instance by using a Dean-Stark apparatus, to drive the equilibrium toward the product.

Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine or sodium carbonate yields an oxime. rsc.orgwikipedia.orgresearchgate.net Oximes can exist as (E) and (Z) isomers due to the restricted rotation around the C=N double bond. wikipedia.org

| Reagent | Product Class | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |

Cyclization Reactions Involving the Aldehyde Group

While specific studies detailing the cyclization of this compound are not extensively documented, the inherent structure of the molecule, featuring an aldehyde and a reactive bromoalkoxy chain, suggests the potential for intramolecular cyclization to form heterocyclic systems. Such reactions would typically involve the aldehyde group acting as an electrophile.

One plausible, albeit hypothetical, pathway could be an intramolecular Barbier-type reaction. In the presence of a suitable metal, such as magnesium, zinc, or indium, the bromoalkane moiety could form an organometallic intermediate in situ. This nucleophilic carbon could then attack the electrophilic aldehyde carbon, leading to the formation of a cyclic alcohol. The feasibility of this reaction would be highly dependent on the reaction conditions to favor the intramolecular cyclization over intermolecular polymerization.

Another potential, though less direct, route for cyclization could involve the initial conversion of the aldehyde to a different functional group that is more amenable to cyclization with the bromoalkane. For instance, reduction of the aldehyde to an alcohol, followed by intramolecular Williamson ether synthesis under basic conditions, could yield a cyclic ether. Alternatively, conversion of the aldehyde to an alkene via a Wittig reaction could set the stage for an intramolecular Heck reaction, although such reactions with alkyl halides can be challenging.

It is important to note that these proposed cyclization pathways are based on established principles of organic chemistry, and their successful application to this compound would require experimental validation to optimize reaction conditions and ascertain product yields.

Reactivity at the Terminal Bromoalkane Moiety

The terminal bromoalkane group in this compound is a primary alkyl halide, making it a prime site for a variety of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary nature of the carbon bearing the bromine atom strongly favors the SN2 mechanism for nucleophilic substitution, characterized by a backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral. SN1 reactions are generally not favored for primary alkyl halides due to the instability of the corresponding primary carbocation.

The bromoalkane moiety readily undergoes substitution with a variety of heteroatomic nucleophiles, allowing for the introduction of nitrogen, oxygen, and sulfur-containing functional groups.

Nitrogen Nucleophiles: Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The resulting amino-functionalized benzaldehydes are valuable intermediates in the synthesis of more complex molecules.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide ion in a Williamson ether synthesis to form new ethers. This reaction is a straightforward method to further elaborate the alkoxy chain. Similarly, carboxylate salts can be used as nucleophiles to generate esters.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with primary alkyl halides to form thioethers (sulfides). This reaction provides a route to introduce sulfur-containing moieties into the benzaldehyde (B42025) structure.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R-NH₂ | Secondary Amine |

| Alkoxide | R-O⁻Na⁺ | Ether |

| Thiolate | R-S⁻Na⁺ | Thioether (Sulfide) |

| Carboxylate | R-COO⁻Na⁺ | Ester |

Tertiary amines react with this compound via the Menschutkin reaction to produce quaternary ammonium salts. nih.gov This SN2 reaction involves the alkylation of the tertiary amine, where the nitrogen atom acts as the nucleophile. nih.gov

A notable application of this reaction is the synthesis of functionalized ionic liquids. For instance, the reaction of 4-(4-bromobutoxy)benzaldehyde (B3033029) with N-methylimidazole under microwave irradiation has been reported to yield the corresponding benzaldehyde-functionalized imidazolium bromide salt in high yield. researchgate.netresearchgate.net These ionic liquids, which are salts with melting points below 100 °C, are of interest as "green" solvents and catalysts due to their low vapor pressure and tunable properties. researchgate.net

Table 2: Synthesis of a Benzaldehyde-Functionalized Ionic Liquid

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 4-(4-Bromobutoxy)benzaldehyde | N-methylimidazole | CH₃CN, microwave, reflux | 1-(4-(4-formylphenoxy)butyl)-3-methyl-1H-imidazol-3-ium bromide | 98% | researchgate.netresearchgate.net |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The formation of Grignard reagents (R-MgBr) or organolithium compounds (R-Li) from this compound presents a significant challenge due to the incompatibility of these highly nucleophilic and basic reagents with the electrophilic aldehyde group. masterorganicchemistry.combyjus.comyoutube.comlibretexts.orgyoutube.comslideshare.netyoutube.com If formed, the organometallic species would readily react with the aldehyde of a starting material molecule, leading to a complex mixture of products.

To circumvent this issue, the aldehyde group would need to be protected prior to the formation of the organometallic reagent. A common strategy is the conversion of the aldehyde to an acetal, which is stable under the basic conditions required for Grignard or organolithium formation. Once the organometallic reagent is formed and reacted with the desired electrophile, the acetal protecting group can be removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.comwordpress.comwikipedia.orguwindsor.caorganic-chemistry.orgharvard.edulibretexts.orgmdpi.com However, the traditional substrates for these reactions are typically aryl, vinyl, or alkynyl halides (sp²- or sp-hybridized carbons). wikipedia.orgorganic-chemistry.orgnih.govnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.comnih.gov The terminal bromoalkane in this compound features an sp³-hybridized carbon-bromine bond, which is generally less reactive in these coupling reactions.

Suzuki and Negishi Reactions: While challenging, recent advancements in catalyst design, particularly the use of specialized phosphine ligands, have enabled the Suzuki and Negishi coupling of some primary alkyl halides. organic-chemistry.orgwikipedia.orgnih.govmit.eduresearchgate.net These reactions would involve the coupling of an organoboron compound (in the Suzuki reaction) or an organozinc compound (in the Negishi reaction) with the bromoalkane moiety. The success of such a reaction with this compound would be highly dependent on the choice of catalyst and reaction conditions to avoid side reactions.

Heck and Sonogashira Reactions: The Heck reaction involves the coupling of an alkene with an organic halide, while the Sonogashira reaction couples a terminal alkyne with an organic halide. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov These reactions are not typically performed with primary alkyl halides like the one present in this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in Complex Molecular Architecture Synthesis

This compound serves as a foundational element for constructing sophisticated three-dimensional molecules. Its ability to participate in sequential or orthogonal reaction schemes is key to its utility in building complex frameworks from a relatively simple starting material.

Development of Fluorescent Probes and Chemical Sensors for Research Applications

Fluorescent probes are essential tools in chemical and biological research, designed to detect specific analytes or environmental changes through a change in their fluorescence properties. The development of these probes often involves combining a fluorophore (a light-emitting molecule) with a recognition site that selectively interacts with the target.

The 3-(4-Bromobutoxy)benzaldehyde scaffold can be envisioned as a key component in such sensors. The aldehyde group can react with amine-containing fluorophores to form imines, a common linkage in sensor design, which can alter the electronic properties of the dye and "turn on" fluorescence. The bromobutyl group provides a convenient point of attachment for other functionalities, such as water-solubilizing groups or moieties that target specific cellular compartments. Although research has successfully utilized the para-isomer, 4-(4-bromobutoxy)benzaldehyde (B3033029), in creating fluorescent probes for detecting hypoxic conditions in cancer cells, specific applications of the meta-isomer in this area remain a field for future exploration.

Synthesis of Macrocycles and Other Constrained Molecular Systems

One of the most significant applications of this compound is as a precursor for the synthesis of macrocycles—large, ring-shaped molecules. These structures are of high interest in drug discovery and host-guest chemistry due to their pre-organized conformations.

Research into Diversity-Oriented Synthesis (DOS), an approach aimed at creating libraries of structurally diverse molecules, has highlighted the utility of this scaffold. In these synthetic strategies, the this compound is first converted to its more reactive azide (B81097) derivative, 3-(4-azidobutyl)benzaldehyde. This transformation is a standard chemical step where the bromine atom is substituted by an azide group (N₃). This azide-functionalized molecule then becomes a key building block for constructing macrocycles via azide-alkyne cycloaddition reactions, a type of "click chemistry". This reaction allows for the efficient and high-yielding formation of a stable triazole ring, which serves to "stitch" the linear precursor into a cyclic molecule.

The table below outlines the role of the 3-(4-azidobutyl)benzaldehyde intermediate in a multidimensional coupling strategy for macrocycle synthesis.

| Building Block | Reaction Partner | Coupling Reaction | Resulting Structure | Significance |

| 3-(4-azidobutyl)benzaldehyde | Aza-ylide (generated in situ) | Aza-Wittig reaction | Imine-linked intermediate | Forms part of the macrocyclic scaffold |

| The resulting imine | Danishefsky's diene | Diels-Alder reaction | Diversified macrocyclic core | Increases scaffold diversity from a common intermediate |

| The azide group | Terminal alkyne | Azide-alkyne cycloaddition | Macrocyclization | Efficiently closes the ring to form the final macrocycle |

This strategy demonstrates how the unique functionalities derived from this compound enable the creation of complex and diverse macrocycle libraries for screening in chemical biology and drug discovery.

Role in Polymer and Material Science Research

In materials science, the focus shifts to creating extended networks and materials with specific, tunable properties. The bifunctionality of this compound makes it an attractive candidate for incorporation into polymers, imparting new characteristics and enabling the development of advanced functional materials.

Monomer for Specialty Polymers and Functionalized Polymer Backbones

The compound can be integrated into polymeric structures either as a monomer that forms the repeating unit of the polymer chain or as a functionalizing agent that modifies a pre-existing polymer. The aldehyde and bromo groups offer multiple pathways for this incorporation. For instance, the aldehyde can undergo polycondensation reactions, while the bromo-group can be used to graft the molecule onto a polymer backbone via nucleophilic substitution.

While its use as a primary monomer is not widely reported, its potential is clear from the known reactivity of its functional groups. The table below illustrates potential polymerization and functionalization reactions involving this compound.

| Functional Group | Reaction Type | Reactant | Resulting Linkage/Structure | Polymer Application |

| Aldehyde | Reductive Amination | Polyamine | Secondary or tertiary amine | Cross-linking of polymers, functionalization of polymer backbones |

| Aldehyde | Wittig Reaction | Phosphonium ylide-containing monomer | Alkene | Creating polymers with conjugated backbones (e.g., for conductive materials) |

| Aldehyde | Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., on a polymer) | Carbon-carbon double bond | Post-polymerization modification, grafting |

| Bromo Group | Nucleophilic Substitution | Polymer with nucleophilic side chains (e.g., -OH, -NH₂) | Ether or amine linkage | Grafting functional side chains onto a polymer backbone |

| Bromo Group | Atom Transfer Radical Polymerization (ATRP) | Converted to an ATRP initiator | Growing polymer chains from a surface or another polymer |

These potential reactions underscore the versatility of this compound in creating specialty polymers with precisely engineered properties.

Development of Functional Materials (e.g., redox- and pH-responsive gels, liquid crystalline materials)

A major area of modern materials science is the development of "smart" materials that respond to external stimuli such as changes in pH or redox potential. Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are often designed to be stimulus-responsive.

Research has shown that polymers functionalized with ferrocene, a redox-active compound, can form redox-responsive hydrogels that undergo a sol-gel phase transition upon oxidation or reduction. Similarly, polymers containing ionizable groups like carboxylic acids or amines can swell or shrink in response to pH changes, forming pH-responsive gels.

While the para-isomer, 4-(4-bromobutoxy)benzaldehyde, has been successfully used to create redox- and pH-responsive polymer gels and liquid crystalline materials, the literature does not currently feature prominent examples using the meta-isomer. The specific geometry conferred by the meta-substitution likely results in different packing and intermolecular interactions, which may not favor the formation of the ordered phases required for liquid crystals or the specific network properties needed for responsive gels. This remains an area open to investigation, with the potential to yield materials with novel response behaviors based on the distinct stereochemistry of the this compound building block.

Surface Modification Agents for Advanced Material Interfaces

The unique structure of this compound, which combines an aldehyde functional group with a bromoalkoxy chain, makes it an important precursor for synthesizing molecules designed for surface modification. The terminal bromine atom provides a reactive site for grafting onto surfaces or for further chemical transformations to build complex macromolecular structures.

A key application is in the synthesis of functionalized porphyrins. Research has shown that this compound is a critical starting material for creating 5,10,15,20-Tetrakis[3-(4-bromobutoxy)phenyl]porphyrin. In this synthesis, the aldehyde group of the precursor reacts with pyrrole (B145914) in an acid-catalyzed condensation to form the porphyrin macrocycle. The resulting porphyrin molecule is peripherally decorated with four bromobutoxy arms. These terminal bromine atoms are reactive handles that can be used to anchor the porphyrin to a substrate or to initiate polymerization, leading to the formation of advanced materials with tailored surface properties.

Table 1: Synthesis of Porphyrin Precursor

| Reactant | Product | Application of Product |

|---|---|---|

| This compound | 5,10,15,20-Tetrakis[3-(4-bromobutoxy)phenyl]porphyrin | Precursor for functional polymers and surface-modified materials. okayama-u.ac.jp |

The ability to create such well-defined, multi-functional molecules is essential for developing advanced material interfaces with specific chemical, electronic, or optical properties.

Intermediate in Natural Product Total Synthesis Research

In the field of medicinal chemistry and natural product synthesis, this compound serves as a key building block for creating analogues of biologically active compounds. Specifically, it has been utilized as an intermediate in the synthesis of novel curcuminoids, which are compounds structurally related to curcumin, the active component in turmeric. core.ac.ukrsc.org

The goal of this research is often to develop new therapeutic agents, such as anti-inflammatory drugs, by modifying the structure of a known natural product to enhance its activity or improve its properties. rsc.org The synthesis of this compound itself for this purpose is achieved with high efficiency, with reported yields around 79%. core.ac.uk In these synthetic pathways, the aldehyde functionality of this compound is typically employed in condensation reactions to construct the core structure of the target curcuminoid. rsc.org

Table 2: Application in Curcuminoid Synthesis

| Precursor | Target Compound Class | Research Goal |

|---|

This role as a versatile intermediate highlights the compound's importance in exploring the chemical space around natural products to discover new and improved pharmaceuticals.

Contributions to Optoelectronic and Photonic Material Precursors

The same properties that make this compound useful for surface modification also make it a valuable precursor for materials with interesting optical and electronic properties. Porphyrins, for instance, are well-known for their strong light absorption and emission characteristics, making them suitable for applications in sensors, artificial photosynthesis, and photodynamic therapy. rsc.orgresearchgate.net

The synthesis of 5,10,15,20-Tetrakis[3-(4-bromobutoxy)phenyl]porphyrin from this compound is a direct route to a highly functional optoelectronic material. okayama-u.ac.jp The electronic properties of the resulting porphyrin can be tuned by the nature of the meso-substituents, which are introduced via the initial benzaldehyde (B42025). mdpi.com The bromobutoxy groups not only provide reactive sites for creating larger systems but also influence the solubility and molecular packing of the porphyrin in the solid state.

Furthermore, related structures like chalcones, which can be synthesized from substituted benzaldehydes, are investigated for their nonlinear optical (NLO) properties. nih.govscirp.org Chalcones are often designed as donor-π-acceptor (D-π-A) systems, a common motif for NLO materials. nih.gov The use of alkoxy-substituted benzaldehydes is a common strategy in the creation of these materials, underscoring the utility of compounds like this compound as precursors in the field of photonics and optoelectronics. acrhem.org

Computational and Theoretical Investigations of 3 4 Bromobutoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of molecules. researchgate.netepstem.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn govern its stability and reactivity. researchgate.netresearchgate.net For 3-(4-Bromobutoxy)benzaldehyde, these calculations can pinpoint the most reactive sites and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding chemical reactions. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap points to high stability and lower chemical reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde (B42025) ring and the oxygen atom of the butoxy group, while the LUMO is likely centered on the electron-deficient carbonyl carbon and the aromatic ring. Analysis of these orbitals helps predict the molecule's behavior in pericyclic reactions and determine its charge transfer properties. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; associated with the ability to donate electrons. physchemres.org | Indicates the electron-donating character, likely centered on the aromatic ring and ether oxygen. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons. physchemres.org | Indicates the electron-accepting character, with the aldehyde group being a primary site for nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). researchgate.net | A smaller gap implies higher reactivity and polarizability, influencing its role in chemical synthesis. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict how a molecule will interact with charged species. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.dediracprogram.org

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be located around the carbonyl oxygen atom of the aldehyde group due to its high electronegativity and lone pairs of electrons. uni-muenchen.de

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would likely be found around the aldehydic hydrogen and the carbonyl carbon. uni-muenchen.de

Neutral Potential (Green): These areas have a relatively neutral charge.

MEP analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. nih.govnih.gov

Conformational Analysis and Prediction of Energy Minima

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. ufms.br Molecules with rotatable single bonds, like the butoxy chain in this compound, can exist in multiple conformations with different potential energies. youtube.com Computational methods are used to rotate these bonds systematically and calculate the energy of each resulting structure, producing a potential energy surface. ufms.br

The goal is to locate the energy minima on this surface, which correspond to the most stable, and therefore most populated, conformers. ufms.bryoutube.com For this compound, the key dihedral angles determining its conformation are within the flexible bromobutoxy side chain (C-C-C-C, O-C-C-C) and the bond connecting the ether oxygen to the aromatic ring. The analysis would identify stable conformers such as anti and gauche arrangements to minimize steric hindrance between the bulky groups. youtube.com Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its ability to bind to biological targets or catalytic sites. mdpi.com

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states—the high-energy structures that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies can elucidate mechanisms for its various reactions, such as:

Nucleophilic addition to the aldehyde: Modeling the attack of a nucleophile on the carbonyl carbon.

Synthesis of Schiff bases: Investigating the condensation reaction with primary amines. rdd.edu.iq

Cyclization reactions: The presence of both an aldehyde and a bromoalkoxy group allows for potential intramolecular cyclization, and modeling can predict the feasibility and stereochemical outcome of such reactions. okayama-u.ac.jp

Oxidation and reduction: Elucidating the pathways for the conversion of the aldehyde to a carboxylic acid or an alcohol. researchgate.net

These studies provide a detailed, dynamic picture of how bonds are formed and broken, which is often difficult to observe experimentally. walisongo.ac.id

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various types of spectra, providing theoretical data that can be compared with experimental results to confirm a molecule's structure. epstem.netnih.gov

Theoretical NMR Spectra: Methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. epstem.net For this compound, these simulations would help assign the signals corresponding to the aromatic protons, the aldehydic proton, and the distinct protons and carbons of the bromobutoxy chain.

Theoretical IR Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net The simulated IR spectrum for this compound would show characteristic peaks for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and alkyl chain, C-O ether stretching, and the C-Br stretching vibration.

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov This helps to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Structure-Reactivity Relationship Studies and Prediction of Chemical Behavior

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. rsc.orgrsc.org By systematically modifying the structure of this compound in silico (e.g., changing the position of the alkoxy group, substituting other halogens for bromine, or adding other functional groups to the ring) and calculating the resulting electronic properties (like HOMO-LUMO gap, atomic charges, MEP), researchers can build predictive models. rsc.org

Advanced Analytical Methodologies for Structural and Mechanistic Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of "3-(4-Bromobutoxy)benzaldehyde". By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the compound's molecular formula, C11H13BrO2, from other potential formulas with the same nominal mass.

Upon ionization, typically through electrospray ionization (ESI), the molecule undergoes controlled fragmentation, providing a unique fingerprint that aids in structural elucidation. The fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of related aromatic aldehydes and alkyl halides. The benzaldehyde (B42025) moiety itself is known to produce characteristic fragments. docbrown.info The presence of the bromobutoxy chain introduces additional fragmentation channels.

A plausible fragmentation pathway for protonated "this compound" ([M+H]+) would involve several key steps:

Loss of the Butoxy Chain: A primary fragmentation would be the cleavage of the ether bond, leading to the formation of a stable hydroxyphenyl- or benzoyl-type cation and the loss of the bromobutoxy group.

Cleavage within the Alkyl Chain: Fragmentation can occur at various points along the C4H8Br chain, leading to a series of ions with decreasing mass.

Loss of Bromine: The C-Br bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of a bromine radical.

Benzaldehyde-Specific Fragmentation: The aromatic portion can undergo fragmentation characteristic of benzaldehyde, such as the loss of a proton (H•) from the aldehyde group to form a stable acylium ion, or the loss of carbon monoxide (CO) from the benzoyl cation. docbrown.info

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z | Predicted Formula of Fragment | Plausible Origin of Fragment |

|---|---|---|

| 257.0177 / 259.0157 | [C11H14BrO2]+ | [M+H]+ isotopic peaks |

| 256.0099 / 258.0079 | [C11H13BrO2]+ | Molecular ion [M]+ |

| 121.0289 | [C7H5O2]+ | Cleavage of the ether C-O bond |

| 135.0446 / 137.0426 | [C4H8Br]+ | Bromobutyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of "this compound" in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

¹H NMR: The proton spectrum would show distinct signals for the aldehyde proton (CHO), the aromatic protons on the benzene (B151609) ring, and the methylene (B1212753) protons (CH2) of the bromobutoxy chain. The aldehyde proton is expected at a downfield chemical shift (δ 9.5-10.5 ppm). The aromatic protons would appear in the δ 7.0-8.0 ppm region, with splitting patterns determined by their meta substitution. The four methylene groups of the butoxy chain would appear as multiplets in the upfield region (δ 1.5-4.5 ppm).

¹³C NMR: The carbon spectrum would display signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons (110-160 ppm), and the four aliphatic carbons of the side chain (~20-70 ppm).

For unambiguous assignment of all signals, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to map the connectivity of the protons within the bromobutoxy chain (e.g., Br-CH2-CH2-CH2-CH2-O-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for establishing the connection between the butoxy chain and the aromatic ring (e.g., correlation from the O-CH2 protons to the aromatic C3 carbon) and for confirming the position of the aldehyde group.

While less common for small molecules, solid-state NMR could be utilized to study the compound's structure and dynamics in the solid phase, providing insights into polymorphism and interactions within a crystalline lattice.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.9 - 10.1 | Singlet (s) |

| Aromatic H | 7.2 - 7.8 | Multiplets (m) |

| -O-CH2- | 4.0 - 4.2 | Triplet (t) |

| -CH2-Br | 3.4 - 3.6 | Triplet (t) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 193 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-CHO | 137 - 139 |

| Aromatic C-H | 115 - 130 |

| -O-CH2- | 66 - 68 |

| -CH2-Br | 32 - 34 |

| -CH2- | 27 - 30 |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's preferred conformation in the solid phase.

For "this compound," a successful crystallographic analysis would elucidate:

The planarity of the benzaldehyde moiety.

The specific conformation of the flexible butoxy chain (e.g., all-trans or gauche).

The orientation of the butoxy chain relative to the plane of the aromatic ring.

Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions that dictate how molecules pack together in a crystal. nih.gov Potential interactions for this compound include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the ether or aldehyde group on a neighboring molecule.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aldehyde or aromatic protons as donors and the oxygen atoms as acceptors could be present.

π-π Stacking: The aromatic rings of adjacent molecules could engage in stacking interactions.

As of this writing, a crystal structure for "this compound" has not been deposited in public databases. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

"this compound" is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, analytical techniques designed to separate and quantify enantiomers, such as chiral chromatography, are not applicable to the compound itself.

However, these methods would become essential if "this compound" were used as a starting material in an asymmetric synthesis. For example, if the aldehyde group were to be asymmetrically reduced to a secondary alcohol or reacted with a chiral nucleophile, the resulting product would be chiral. In such cases, chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase would be the primary method to separate the two enantiomers and determine the enantiomeric excess (e.e.) of the reaction product, which is a critical measure of the success of an asymmetric transformation.

Electrochemical Analysis for Redox Properties and Electron Transfer Mechanisms

Electrochemical analysis, particularly using techniques like cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound". The aldehyde functional group is known to be electrochemically active, typically undergoing reduction. researchgate.net

A cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing the compound and a supporting electrolyte. This analysis would provide key information about:

Reduction Potential: The potential at which the aldehyde group accepts an electron can be determined. This value is influenced by the electronic effects of the substituents on the aromatic ring.

Electron Transfer Mechanism: The shape of the CV curve and the effect of scan rate can indicate the nature of the electron transfer process. For benzaldehydes, the initial one-electron reduction often leads to a radical anion, which may undergo further reactions such as dimerization or protonation. researchgate.net

Reversibility: The analysis can determine if the reduction is reversible or irreversible, providing insight into the stability of the reduced species.

The presence of the bromo-alkoxy group could potentially influence the reduction potential of the aldehyde and might introduce additional redox features at more extreme potentials corresponding to the reduction of the C-Br bond.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis of 3-(4-Bromobutoxy)benzaldehyde

The traditional synthesis of this compound typically involves the Williamson ether synthesis, which can be associated with the use of hazardous solvents, stoichiometric amounts of base, and high energy consumption. Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic routes.

Key areas of investigation include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions with reduced by-product formation. The potential for solvent-free conditions or the use of green solvents like ionic liquids or deep eutectic solvents under microwave irradiation presents a promising avenue for research.

Phase-Transfer Catalysis (PTC): Utilizing phase-transfer catalysts can enhance the reaction between the phenolic precursor and the bromoalkane in a biphasic system, eliminating the need for anhydrous conditions and expensive polar aprotic solvents. This approach can lead to easier work-up procedures and recycling of the catalyst.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents (e.g., Cyrene™) will be a critical step towards a greener synthesis.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Phase-Transfer Catalysis | Use of less hazardous solvents, simplified work-up, potential for catalyst recycling. |

| Green Solvents | Reduced environmental impact, improved safety profile. |

Chemoenzymatic Transformations and Biocatalytic Applications

The integration of enzymatic methods into the synthesis and transformation of this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Future research could explore:

Enzymatic Reduction of the Aldehyde: The selective reduction of the aldehyde group to an alcohol can be achieved using alcohol dehydrogenases (ADHs) with high enantioselectivity, providing access to chiral building blocks that are valuable in pharmaceutical synthesis.

Biocatalytic Baeyer-Villiger Oxidation: The use of Baeyer-Villiger monooxygenases (BVMOs) could facilitate the oxidation of the aldehyde to a formate (B1220265) ester, which can then be hydrolyzed to the corresponding phenol (B47542). This chemoenzymatic route could offer a mild and highly selective method for functional group transformation.

Whole-Cell Biotransformations: The use of engineered microorganisms could enable multi-step transformations in a single pot, reducing the need for isolation and purification of intermediates. nih.govchemrxiv.org For instance, a microorganism could be engineered to first produce an aromatic aldehyde and then an artificial enzyme within the same cell could catalyze a subsequent reaction. nih.govchemrxiv.org

Integration into Flow Chemistry Systems for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, scalability, and process control. The synthesis of this compound is well-suited for adaptation to flow chemistry systems.

Potential benefits and research directions include:

Improved Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters and potentially higher yields and purity.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Automated and Scalable Production: Flow chemistry allows for the automated and continuous production of this compound, facilitating on-demand synthesis and easier scale-up.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and purity. |

| Small Reaction Volumes | Increased safety when handling hazardous materials. |

| Automation | On-demand synthesis and streamlined scalability. |

Exploration of Novel Catalytic Reactions and Methodologies

The development of novel catalytic systems can provide more efficient and selective pathways for the synthesis and functionalization of this compound.

Areas for future exploration consist of:

Photoredox Catalysis: This emerging field could enable novel transformations of the bromoalkoxy chain or the aromatic ring under mild conditions using visible light as an energy source.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel could allow for tandem reactions, where the aldehyde or the bromo group is functionalized in a sequential manner, leading to a rapid increase in molecular complexity.

Metal-Organic Frameworks (MOFs) as Catalysts: The high surface area and tunable porosity of MOFs make them promising candidates as heterogeneous catalysts for the synthesis of this compound, offering advantages in terms of catalyst stability and recyclability.

Bio-inspired Synthetic Applications and Materials Design

The structure of this compound makes it an interesting candidate for the development of bio-inspired materials and for applications in medicinal chemistry.

Future research directions in this area include:

Development of Novel Polymers: The aldehyde functionality can be used in polymerization reactions to create novel materials with tailored properties. For example, it can be used as a monomer in the synthesis of polyacetals or as a cross-linking agent.

Synthesis of Bioactive Molecules: The compound can serve as a scaffold for the synthesis of molecules with potential biological activity. The bromoalkoxy chain can be further functionalized to introduce different pharmacophores, while the aldehyde can be used to link the molecule to other substrates.

Design of Self-Healing Materials: The reversible nature of imine bonds, which can be formed from the aldehyde group, makes this compound a potential component in the design of self-healing polymers and hydrogels.

常见问题

Q. What are the common synthetic routes for 3-(4-Bromobutoxy)benzaldehyde, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-hydroxy-3-methoxybenzaldehyde can react with 1,4-dibromobutane in the presence of a base (e.g., potassium carbonate) in acetonitrile under reflux . Purification involves column chromatography (ethyl acetate/petroleum ether) and recrystallization. Characterization employs FT-IR (aldehyde C=O stretch at ~1689 cm⁻¹), H-NMR (aldehyde proton at δ 9.85 ppm), and C-NMR (aldehyde carbon at ~190 ppm) . Mass spectrometry (GC-MS) confirms molecular weight (e.g., m/z 350 for derivatives) .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Purity is verified via HPLC or TLC (Rf comparison with standards). Stability is maintained by storing the compound in airtight containers under inert gas (N or Ar) at –20°C. Degradation is monitored using periodic NMR analysis to detect aldehyde oxidation or bromine displacement byproducts .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Tetrabutyl ammonium iodide (TBAI) enhances reaction rates via phase-transfer catalysis .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity.

- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation .

- Stoichiometry : A 1.2:1 molar ratio of base to substrate minimizes competing hydrolysis .

Q. How can this compound be utilized to study structure-activity relationships (SAR) in antimicrobial agents?

- Methodological Answer : The aldehyde group serves as a reactive site for derivatization. For example:

- Derivative synthesis : Condensation with hydrazines or amines generates Schiff bases, tested against pathogens (e.g., S. aureus, E. coli) via agar diffusion assays .

- Bioactivity assays : Minimum inhibitory concentrations (MICs) are determined using broth dilution methods. Zones of inhibition (e.g., 10–15 mm at 10,000 ppm) correlate with substituent electronic effects (e.g., bromine enhances lipophilicity) .

Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals and confirms substitution patterns .

- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., dihedral angles between the bromobutoxy chain and benzaldehyde ring) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize reaction pathways for mechanistic validation .

Q. How is this compound employed in studying enzyme inhibition mechanisms?

- Methodological Answer : The compound acts as a precursor for inhibitors targeting enzymes like PRMT6 (protein arginine methyltransferase 6).

- Inhibitor design : The bromobutoxy chain is modified to enhance binding affinity (e.g., IC = 10 nM via methyl group addition) .

- Kinetic assays : Fluorescence polarization or radiolabeled SAM (S-adenosyl methionine) quantifies inhibition in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。